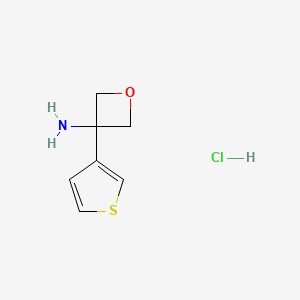![molecular formula C10H12O2S B2641193 2-[2-(Ethylsulfanyl)phenyl]acetic acid CAS No. 37527-74-5](/img/structure/B2641193.png)
2-[2-(Ethylsulfanyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Ethylsulfanyl)phenyl]acetic acid is an organic compound . It is available for purchase for pharmaceutical testing . It is not intended for human or veterinary use and is for research use only.
Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 96-97 degrees Celsius . Its molecular weight is 196.27 .Scientific Research Applications
Neuromodulation Studies
Phenylacetic acid, a metabolite of 2-phenyl ethylamine, is involved in neuromodulation within the nigrostriatal dopaminergic pathway by stimulating dopamine release. This property is leveraged to understand conditions like depression, schizophrenia, and attention deficit hyperactivity syndrome, as phenylacetic acid levels in biological fluids reflect those of phenyl ethylamine. A reliable method for determining phenylacetic acid in human blood helps monitor healthy and affected populations (Mangani et al., 2004).
Chemical Synthesis and Catalysis
In oligosaccharide synthesis, the (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor contributes to the stereoselective introduction of glycosidic linkages via quasi-stable anomeric sulfonium ions. This methodology facilitates the synthesis of biologically significant oligosaccharides, demonstrated by synthesizing the Galili trisaccharide, which is crucial in xeno-transplantation and acute rejections (Kim et al., 2005).
The synthesis of 4-phenyl-2-butanone, significant in medical applications like inflammation reduction and codeine synthesis, utilizes ethyl ethanate synthesized from ethanol and acetic acid. This process involves multiple steps including Claisen's condensation, nucleophilic addition, and substitution reactions (Zhang, 2005).
Hydroxyphosphinylacetic acid, a versatile chiral phosphonic auxiliary, is utilized in chiral derivatizing for amines and alcohols. Its efficacy is demonstrated through satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
A study on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate for ACE-inhibitor synthesis employed a membrane reactor to efficiently carry out the enantioselective hydrolysis catalyzed by the lipase from Pseudomonas cepacia. The process demonstrated high yields, product purity, and reduced enzyme consumption (Liese et al., 2002).
Safety and Hazards
The safety information for 2-[2-(Ethylsulfanyl)phenyl]acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
2-(2-ethylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPHECSUCYITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2641113.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)


![(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol](/img/structure/B2641119.png)

![(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2641125.png)




![6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2641131.png)
![2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641132.png)
